Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate
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Overview
Description
Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a bromine atom, a prop-2-yn-1-yloxy group, and a carbamate group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate typically involves the following steps:
Carbamate Formation: Finally, the prop-2-yn-1-yloxy derivative is treated with isopropyl chloroformate to form the desired carbamate compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The prop-2-yn-1-yloxy group can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: The carbamate group can be reduced to form amines.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Potassium Carbonate: Used as a base in alkylation reactions.
Isopropyl Chloroformate: Used for carbamate formation.
Major Products Formed
Substituted Derivatives: Formed from substitution reactions.
Carbonyl Compounds: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate involves its interaction with specific molecular targets and pathways. The bromine atom and the prop-2-yn-1-yloxy group play crucial roles in its reactivity and biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl {3-chloro-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate: Similar structure but with a chlorine atom instead of bromine.
Propan-2-yl {3-fluoro-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its chloro and fluoro analogs .
Properties
CAS No. |
88715-16-6 |
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Molecular Formula |
C13H14BrNO3 |
Molecular Weight |
312.16 g/mol |
IUPAC Name |
propan-2-yl N-(3-bromo-4-prop-2-ynoxyphenyl)carbamate |
InChI |
InChI=1S/C13H14BrNO3/c1-4-7-17-12-6-5-10(8-11(12)14)15-13(16)18-9(2)3/h1,5-6,8-9H,7H2,2-3H3,(H,15,16) |
InChI Key |
BKXNSXCZMIYTTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1=CC(=C(C=C1)OCC#C)Br |
Origin of Product |
United States |
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